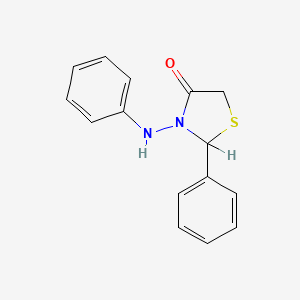

3-Anilino-2-phenyl-4-thiazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Anilino-2-phenyl-4-thiazolidinone is a heterocyclic compound featuring a thiazolidinone core substituted with an anilino group at position 3 and a phenyl group at position 2. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural versatility of this scaffold allows for modifications that influence solubility, stability, and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-2-phenyl-4-thiazolidinone typically involves the reaction of aniline with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Anilino-2-phenyl-4-thiazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

3-Anilino-2-phenyl-4-thiazolidinone is a derivative of thiazolidinone, a heterocyclic compound with a broad spectrum of biological activities . Research indicates that thiazolidinone derivatives exhibit pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Scientific Research Applications

Thiazolidinone Derivatives as Anticancer Agents:

- Thiazolidin-4-one has proven to be an effective structure for producing drugs that inhibit cancer cell proliferation .

- 2-Imino-4-thiazolidinone compounds have demonstrated anticancer activity .

- 4-Thiazolidinone-bearing hybrid molecules have potential anticancer activity .

Antimicrobial Properties:

- 2-(Arylimino)thiazolidin-4-one compounds can inhibit the growth of E. coli .

- 2-(Chlorophenyl-imino)thiazolidin-4-one displayed potent antibacterial activity against E. coli and S. aureus .

- Thiazolidinones exhibit antibacterial and antifungal activities .

Anti-inflammatory Effects:

- Thiazolidinones have demonstrated anti-inflammatory properties and a protective action on inflammatory degenerative diseases .

Antioxidant Activity:

- 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides exhibited antioxidant activity .

- 2-(Arylimino)thiazolidin-4-ones showed antioxidant activity .

Inhibition of Kinases:

2-(Arylimino)thiazolidin-4-ones: Antibacterial and Antioxidant Case Study

A study explored the antibacterial and antioxidant properties of synthesized 2-(4-substituted-phenylimino)thiazolidin-4-one compounds . The antibacterial activity against E. coli and S. aureus was evaluated, and the antioxidant activities were estimated using the ABTS Radical Cation Decolorization Assay .

Antibacterial Activity:

- The synthesized 2-(arylimino)thiazolidin-4-one compounds inhibited the growth of E. coli, with activity indices ranging from 53.84% to 88.46% .

- The presence of a substituent on the phenyl group promoted the inhibition activity .

- 2-(chlorophenyl-imino)thiazolidin-4-one achieved activity very close to that of the reference drug, Ampicillin, against E. coli .

- The compounds displayed antibacterial properties against S. aureus, with activity indices ranging from 79.16% to 91.66% .

- 2-(chlorophenyl-imino)thiazolidin-4-one displayed the best antibacterial activity .

Antioxidant Activity:

- The tested 2-(arylimino)thiazolidin-4-ones showed antioxidant activity ranging from 68.8% to 81.8% inhibition .

- The presence of a chlorine atom on the phenyl group promoted the antioxidant activity .

Multi-Tyrosine Kinase Inhibition: A Case Study

In 2018, researchers reported a novel sequence of N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas and assessed their multi-tyrosine kinase inhibition activity . Compound 6 was found to have potent inhibitory activity toward multi-tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR, with an IC50 = 0.021 µmol L−1. Additionally, compound 6 exhibited cytotoxic activity towards the A549 lung carcinoma cell line at a concentration of 0.041 µM .

PIM Kinase Inhibition: A Case Study

Mechanism of Action

The mechanism of action of 3-Anilino-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound inhibits the activity of certain kinases involved in cell proliferation, leading to the suppression of cancer cell growth.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Efficiency: Yields for thiazolidinone derivatives vary significantly (e.g., 63% for 3a vs. 89% for quinazolinones in unrelated studies ), suggesting substituents influence reaction complexity.

- Substituent Effects: Electron-donating groups (e.g., methoxy in 3a) may stabilize the thiazolidinone core, while bulky groups (e.g., morpholinopropyl in ) could alter pharmacokinetics.

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: All thiazolidinone derivatives in exhibit C=N stretching vibrations near 1600–1650 cm⁻¹, confirming the imine bond in the core structure .

- Melting Points: Derivatives with rigid substituents (e.g., spiro-indoline in 3a) show higher melting points (117–119°C) compared to non-rigid analogs, suggesting stronger crystal packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Anilino-2-phenyl-4-thiazolidinone, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroacetic acid and arylidene ketones. A robust method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound (e.g., arylidene ketone) in a DMF/acetic acid mixture for 2 hours, followed by recrystallization from DMF-ethanol . Key optimization parameters include:

- Stoichiometry : A 1:1:3 molar ratio of thiosemicarbazide, chloroacetic acid, and oxo-compound.

- Solvent System : DMF enhances solubility, while acetic acid acts as a catalyst.

- Purification : Recrystallization in DMF-ethanol yields >85% purity. Troubleshooting low yields may involve adjusting reaction time (up to 4 hours) or substituting DMF with THF for temperature-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., O–H⋯O hydrogen bonds critical for stability) .

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns on the thiazolidinone ring and anilino group.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance specific biological activities?

Structural modifications focus on:

- Arylidene Substituents : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position increases antimicrobial activity .

- Anilino Group Modifications : Substituting the phenyl ring with hydroxy or methoxy groups improves solubility and EGFR inhibition .

- Heterocyclic Fusion : Incorporating quinazolinone or pyrimidinone moieties (via aza-Wittig reactions) enhances kinase inhibition . Example Derivative : 5-(4-Methoxyphenylmethylene)-2-(4-fluorophenylidene) derivatives show 10-fold higher antifungal activity than the parent compound .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Discrepancies often arise from:

- Assay Conditions : Variations in solvent (DMSO vs. saline) affect compound solubility and bioavailability. Standardize protocols using ≤1% DMSO .

- Crystal Packing Effects : Intermolecular hydrogen bonds (e.g., O–H⋯O in the crystal lattice) may reduce cellular uptake; compare solution-phase vs. solid-state data .

- Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thiazolidinone ring) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Use crystal structure coordinates (e.g., PDB ID from related quinazolinones) to model binding to EGFR or PDGFR. Focus on hydrophobic pockets accommodating the phenyl and thiazolidinone groups .

- MD Simulations : Analyze stability of hydrogen bonds (e.g., anilino NH with kinase Asp831) over 100-ns trajectories.

- QSAR Models : Correlate logP values with antibacterial IC50 to prioritize derivatives with balanced hydrophobicity .

Properties

CAS No. |

74008-08-5 |

|---|---|

Molecular Formula |

C15H14N2OS |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

3-anilino-2-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-7-3-1-4-8-12)17(14)16-13-9-5-2-6-10-13/h1-10,15-16H,11H2 |

InChI Key |

XTPSOXDKQNZUDW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.